acetic acid CAS No. 32375-61-4](/img/structure/B1225000.png)

[2-(Acetylamino)phenyl](oxo)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

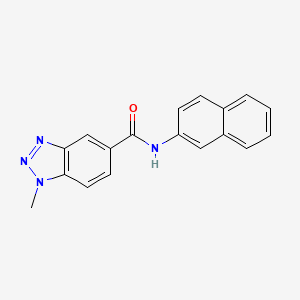

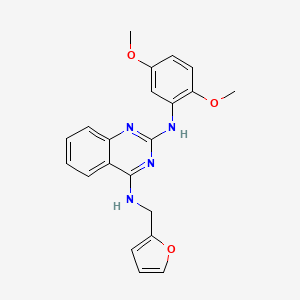

2-(Acetylamino)phenylacetic acid is a chemical compound of interest in various fields of chemistry and pharmacology. Despite restrictions on discussing its applications in drugs and their dosages or side effects, we can delve into the scientific aspects of its synthesis, molecular structure, chemical reactions and properties, and both its physical and chemical properties analysis.

Synthesis Analysis

The synthesis of 2-(Acetylamino)phenylacetic acid derivatives has been explored through various methods, including the use of OxymaPure/DIC for the synthesis of α-ketoamide derivatives, showcasing efficiency in terms of purity and yield. The ring-opening of N-acylisatin has been a crucial step, leading to the formation of novel compounds with potential antimicrobial properties (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure and conformations of 2-(Acetylamino)phenylacetic acid derivatives have been analyzed, providing insights into their preferred conformers and interactions. X-ray diffraction analyses have highlighted complex formations with various solvents and the role of coordination polymers in the structural integrity of these compounds (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

Research has shown the versatility of 2-(Acetylamino)phenylacetic acid derivatives in forming coordination polymers and complexes with metals such as lithium, sodium, and potassium, indicating significant interactions and potential for creating novel materials (Duarte-Hernández et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 2-(Acetylamino)phenylacetic acid itself were not identified, the physical properties of related compounds, such as solubility, crystal formation, and molecular geometry, have been thoroughly explored, providing a foundation for understanding the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and the conditions under which it forms various derivatives, have been a focus of research. The synthesis process and the conditions such as temperature and solvent choice significantly affect the yield and purity of the resulting compounds, indicating the importance of understanding the chemical properties of 2-(Acetylamino)phenylacetic acid for efficient synthesis (El‐Faham et al., 2013).

科学的研究の応用

Anticancer Research

Cinnamic acid derivatives, closely related to the structural motif of 2-(Acetylamino)phenylacetic acid, have shown promise as anticancer agents. The reactivity offered by the phenyl acrylic acid functionality in cinnamic acids facilitates their application in medicinal research, including synthetic antitumor agents. This underscores the potential of structurally similar compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).

Environmental Science and Degradation Studies

Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous mediums, leading to the generation of various by-products and degradation pathways. This research highlights the environmental fate of pharmaceuticals and their degradation products, providing insight into the potential environmental applications and impacts of 2-(Acetylamino)phenylacetic acid related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Industrial and Environmental Toxicology

The review of environmental fate and aquatic effects of certain chemicals indicates the rapid biodegradability and low aquatic toxicity of compounds with similar structures to 2-(Acetylamino)phenylacetic acid. This provides valuable information for assessing the environmental impact and safety of chemical releases into ecosystems (Staples, 2001).

Cellular Research and Yeast Studies

Research on acetic acid, a simple carboxylic acid, in yeast cells has elucidated molecular events involved in cell death, offering insights into potential biomedical applications and biotechnological advancements. This suggests the broader relevance of carboxylic acids in understanding cellular mechanisms and developing yeast strains for industrial purposes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Biotechnological Applications

The unique metabolism of acetic acid bacteria in oxidative fermentation underscores their importance in the production of vinegar and fermented beverages, with implications for food science, industry, and health benefits. This emphasizes the potential for biotechnological exploitation of carboxylic acids in traditional and innovative products (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).

These findings illustrate the broad scientific research applications of compounds structurally related or similar to "2-(Acetylamino)phenylacetic acid," spanning from anticancer research and environmental science to industrial applications and cellular biology. The versatility of these compounds in scientific research underscores their potential in advancing knowledge across various domains.

特性

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDOFIAJRUIUIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186088 |

Source

|

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Acetylamino)phenyl](oxo)acetic acid | |

CAS RN |

32375-61-4 |

Source

|

| Record name | N-Acetylisatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)

![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)